molecular formula C20H24ClNO3 B13738987 diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride CAS No. 27929-89-1

diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride

Cat. No.: B13738987
CAS No.: 27929-89-1
M. Wt: 361.9 g/mol
InChI Key: ACUALSMYKRGSLK-UHFFFAOYSA-N
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Description

Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is a chemical compound with the molecular formula C20H24ClNO3 and a molecular weight of 361.862 g/mol. It is known for its unique structure, which includes a fluorene moiety and a quaternary ammonium group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride typically involves the reaction of diethylamine with 9-hydroxyfluorene-9-carbonyl chloride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which is then treated with ethylene oxide to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as recrystallization and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted ammonium compounds.

Scientific Research Applications

Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is utilized in various scientific research fields, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in studies involving cell signaling and molecular interactions.

    Medicine: Investigated for its potential therapeutic effects and drug delivery applications.

    Industry: Used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The quaternary ammonium group allows it to bind to negatively charged sites on proteins and other biomolecules, influencing their function and activity. This interaction can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;bromide
  • Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;iodide

Uniqueness

Diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride is unique due to its specific chloride ion, which influences its solubility and reactivity compared to its bromide and iodide counterparts. This uniqueness makes it suitable for particular applications where chloride ions are preferred.

Properties

CAS No.

27929-89-1

Molecular Formula

C20H24ClNO3

Molecular Weight

361.9 g/mol

IUPAC Name

diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride

InChI

InChI=1S/C20H23NO3.ClH/c1-3-21(4-2)13-14-24-19(22)20(23)17-11-7-5-9-15(17)16-10-6-8-12-18(16)20;/h5-12,23H,3-4,13-14H2,1-2H3;1H

InChI Key

ACUALSMYKRGSLK-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CCOC(=O)C1(C2=CC=CC=C2C3=CC=CC=C31)O.[Cl-]

Origin of Product

United States

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